N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea
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Overview
Description
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Coupling with Pyridine: The pyrrolo[2,3-b]pyridine intermediate is then coupled with a pyridine derivative through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Phenylurea Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridines: These compounds are closely related and have similar applications in medicinal chemistry.
Uniqueness
N-Pyridin-3-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
918509-06-5 |
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Molecular Formula |
C20H15N5O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-pyridin-3-yl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H15N5O2/c26-18(17-12-23-19-16(17)7-3-9-22-19)13-4-1-5-14(10-13)24-20(27)25-15-6-2-8-21-11-15/h1-12H,(H,22,23)(H2,24,25,27) |
InChI Key |
GMIRZSOBHJVRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=CC=C2)C(=O)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
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